Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate
Overview
Description
Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate is a specialty chemical compound used primarily in proteomics research. It is an ester derivative of benzoic acid, characterized by the presence of a pentafluorophenyl group and a tetrahydropyran-4-yloxy group attached to the benzoate core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate typically involves the esterification of 4-(tetrahydropyran-4-yloxy)benzoic acid with pentafluorophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines and thiols, typically under mild conditions.
Major Products Formed
Nucleophilic substitution: Produces substituted benzoates and pentafluorophenyl derivatives.
Hydrolysis: Yields 4-(tetrahydropyran-4-yloxy)benzoic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate is used in various scientific research fields:
Mechanism of Action
The compound exerts its effects primarily through its reactive pentafluorophenyl group, which facilitates nucleophilic substitution reactions. This reactivity allows it to modify other molecules, such as peptides and proteins, by forming stable ester bonds. The tetrahydropyran-4-yloxy group provides additional stability and solubility, enhancing its utility in various applications .
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl 4-vinylbenzoate: Similar in structure but with a vinyl group instead of a tetrahydropyran-4-yloxy group.
Pentafluorophenyl 4-vinylsulfonate: Contains a sulfonate group, used in polymer chemistry.
4,4’-Bis(pentafluorophenyl)-2,2’-bipyridine: A bipyridine derivative with two pentafluorophenyl groups, used in coordination chemistry.
Uniqueness
Pentafluorophenyl 4-(tetrahydropyran-4-yloxy)benzoate is unique due to its combination of a highly reactive pentafluorophenyl group and a stabilizing tetrahydropyran-4-yloxy group. This combination enhances its reactivity and stability, making it particularly useful in proteomics and organic synthesis .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(oxan-4-yloxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F5O4/c19-12-13(20)15(22)17(16(23)14(12)21)27-18(24)9-1-3-10(4-2-9)26-11-5-7-25-8-6-11/h1-4,11H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWCEFHYQPZQRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640243 | |
Record name | Pentafluorophenyl 4-[(oxan-4-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
930110-97-7 | |
Record name | Pentafluorophenyl 4-[(oxan-4-yl)oxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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